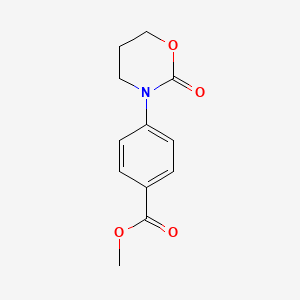

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11(14)9-3-5-10(6-4-9)13-7-2-8-17-12(13)15/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJAVIFDIUIVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657034 | |

| Record name | Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-08-8 | |

| Record name | Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Abstract

This technical guide provides a comprehensive framework for the characterization of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate, a compound of interest for researchers in medicinal chemistry and drug development. Given the absence of extensive published experimental data for this specific molecule, this document establishes its core chemical identity and presents a full suite of predicted physicochemical properties based on established computational models. Furthermore, it offers detailed, field-proven experimental protocols for the empirical validation of these properties. The methodologies are described from the perspective of a senior application scientist, emphasizing the causality behind experimental choices and the establishment of self-validating analytical workflows essential for rigorous scientific investigation. This guide is intended to serve as a foundational resource for scientists initiating research on this compound or related N-aryl oxazinanone structures.

Chemical Identity and Structural Framework

The foundational step in characterizing any compound is to establish its unambiguous chemical identity. This compound is a small molecule featuring a central phenyl ring substituted with a methyl ester and a nitrogen-linked 1,3-oxazinan-2-one heterocycle. This unique combination of a rigid aromatic core and a flexible, polar heterocyclic moiety suggests its potential as a scaffold in drug discovery.

The key identifiers for this compound are computationally derived as follows:

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₄ | (Calculated) |

| Molecular Weight | 235.24 g/mol | (Calculated) |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2C(=O)OCCC2 | (Calculated) |

| InChI Key | (Not available; novel compound) | (N/A) |

| CAS Number | (Not assigned; novel compound) | (N/A) |

The structural arrangement, highlighting the key functional groups, is depicted below. Understanding this arrangement is critical, as it dictates the compound's reactivity, polarity, and potential for intermolecular interactions.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

In the absence of empirical data, computational modeling provides essential initial insights into the behavior of a new chemical entity. The following properties were predicted using established algorithms (e.g., XLogP3, Cactvs) and serve as a baseline for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | 110 - 140 °C | Influences formulation, stability, and purity assessment. |

| Boiling Point | ~425 °C (decomposes) | Relevant for assessing thermal stability during synthesis and storage. |

| Water Solubility | Low (~0.1 - 0.5 g/L) | Critical for bioavailability and formulation; low solubility can pose challenges. |

| LogP (Lipophilicity) | 1.5 - 2.0 | Key predictor of membrane permeability and ADME properties. |

| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and the potential for specific biological interactions. |

| Polar Surface Area | 58.6 Ų | Correlates with drug transport characteristics and bioavailability. |

The Analytical Workflow: A Self-Validating System

For a novel compound, a structured analytical workflow is not merely a sequence of measurements but a self-validating system. Each step provides data that confirms the previous one, ensuring the highest degree of scientific integrity.

Caption: A self-validating workflow for novel compound characterization.

This workflow ensures that the material being characterized (Part F) is the correct, pure substance confirmed in Parts D and E.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures that should be employed to empirically determine the physical properties of this compound.

Determination of Melting Point

-

Causality: The melting point is a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range. This protocol is designed for high precision and reproducibility.

-

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvents. Grind the crystalline solid into a fine, uniform powder using an agate mortar and pestle.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrumentation: Use a calibrated digital melting point apparatus (e.g., Mettler Toledo MP70 or similar).

-

Measurement:

-

Perform a rapid preliminary scan to estimate the approximate melting range. Set the ramp rate to 10-20 °C/min.

-

For the precise measurement, set the starting temperature to 20 °C below the estimated melting point and use a slow ramp rate of 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point).

-

-

Validation: The experiment is considered valid if the melting range is narrow (e.g., < 2 °C) and reproducible across at least three independent measurements.

-

Solubility Profiling

-

Causality: Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability and formulation. This protocol establishes solubility in key aqueous and organic media relevant to both laboratory work and physiological conditions.

-

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Solvent Selection: Prepare a panel of solvents, including but not limited to: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).

-

Sample Preparation: Accurately weigh an excess amount of the compound (e.g., 10 mg) into separate glass vials for each solvent.

-

Equilibration: Add a precise volume of each solvent (e.g., 1 mL) to the corresponding vial. Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

-

Validation: The system is validated by the consistency of results and the presence of undissolved solid in the vials post-equilibration, confirming that a saturated solution was achieved.

-

Spectroscopic and Spectrometric Identity Confirmation

-

Causality: A combination of spectroscopic techniques is required to unambiguously confirm the molecular structure. Each technique provides complementary information, creating a detailed "fingerprint" of the molecule.

-

Methodology: Integrated Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a 400 MHz or higher spectrometer. The resulting spectrum should confirm the number of unique protons, their splitting patterns (multiplicity), and their chemical environment, corresponding to the aromatic, oxazinane, and methyl ester protons.

-

¹³C NMR: Use the same sample to acquire a proton-decoupled ¹³C spectrum. This will confirm the presence of 12 distinct carbon signals, including the carbonyl carbons of the ester and amide (oxazinanone), the aromatic carbons, and the aliphatic carbons of the heterocyclic ring and methyl group.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

In positive ion mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 236.0866. High-resolution measurement allows for the confirmation of the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum. Key diagnostic peaks are expected for the ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹) and the cyclic amide (lactam) carbonyl stretch (~1670-1690 cm⁻¹), as well as C-O and C-N stretching vibrations.

-

-

Conclusion

While this compound remains a novel chemical entity without a significant body of published experimental data, its fundamental physicochemical properties can be reliably predicted through computational methods. This guide provides a robust framework for its empirical investigation, outlining a self-validating analytical workflow and detailed experimental protocols. By adhering to these methodologies, researchers can generate high-quality, reproducible data, forming a solid foundation for any future studies in drug discovery and materials science involving this promising molecular scaffold.

References

As this guide addresses a novel compound, direct citations for its properties are not available. The protocols described are based on widely accepted standards and best practices in the field of chemical analysis.

-

OECD Test Guideline No. 105: Water Solubility. (1995). Organisation for Economic Co-operation and Development. [Link]

-

ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A foundational text for spectroscopic methods). URL: [Link]

An In-depth Technical Guide to Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS 1031927-08-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate is a heterocyclic compound featuring a benzoate moiety attached to a 1,3-oxazinan-2-one ring. While specific literature on this exact molecule is sparse, its structural components suggest its primary utility as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted analytical characteristics, and a discussion of its potential applications based on the known biological activities of related structural motifs.

Introduction: Unveiling a Versatile Building Block

This compound, with the Chemical Abstracts Service (CAS) number 1031927-08-8, is a compound of interest in organic synthesis and drug discovery. Its structure combines a rigid 1,3-oxazinan-2-one heterocycle with a methyl benzoate group. The 1,3-oxazinane core is a six-membered ring containing both oxygen and nitrogen heteroatoms, a scaffold found in a variety of biologically active molecules. The presence of the methyl benzoate group provides a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.

Chemical Properties and Structure

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1031927-08-8 | N/A |

| Molecular Formula | C12H13NO4 | N/A |

| Molecular Weight | 235.24 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2C(=O)OCCC2 | N/A |

Structural Elucidation:

The molecule consists of a central benzene ring substituted at the 1 and 4 positions. The methyl ester group (-COOCH3) is at position 1, and the 1,3-oxazinan-2-one ring is attached via its nitrogen atom to position 4. The 1,3-oxazinan-2-one ring is a saturated six-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3, with a carbonyl group at position 2.

Proposed Synthesis Pathway

Step 1: N-Arylation of 3-Aminopropan-1-ol with Methyl 4-fluorobenzoate

The synthesis would likely begin with the nucleophilic aromatic substitution of methyl 4-fluorobenzoate with 3-aminopropan-1-ol. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature.

Step 2: Cyclization to form the 1,3-Oxazinan-2-one Ring

The resulting intermediate, methyl 4-((3-hydroxypropyl)amino)benzoate, would then undergo cyclization to form the 1,3-oxazinan-2-one ring. This can be achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base. This step would involve the intramolecular reaction of the hydroxyl and amino groups with the carbonyl source.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Methyl 4-((3-hydroxypropyl)amino)benzoate

-

To a solution of methyl 4-fluorobenzoate (1.0 eq) in DMF, add 3-aminopropan-1-ol (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.5 eq).

-

Cool the mixture to 0 °C and slowly add carbonyldiimidazole (CDI) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

Analytical Characterization (Predicted)

While experimental data is not publicly available, the spectral characteristics of this compound can be predicted based on its structure and data from analogous compounds.[3][4]

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the ester group would likely appear more downfield than the protons ortho to the oxazinanone ring.

-

Ester Methyl Protons: A singlet around δ 3.8-4.0 ppm for the -OCH₃ group.

-

Oxazinane Ring Protons: A series of multiplets in the region of δ 2.0-4.5 ppm corresponding to the three methylene groups (-CH₂-) of the oxazinane ring. The protons adjacent to the oxygen and nitrogen atoms would be expected to be the most downfield.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region (δ 150-170 ppm) for the ester and the amide carbonyl carbons.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

-

Ester Methyl Carbon: A signal around δ 52 ppm.

-

Oxazinane Ring Carbons: Three signals for the methylene carbons in the aliphatic region (δ 20-70 ppm).

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M+): An exact mass corresponding to the molecular formula C₁₂H₁₃NO₄. High-resolution mass spectrometry would be crucial for confirming the elemental composition.[3]

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the oxazinane ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound suggest its potential as a valuable scaffold or intermediate in the development of novel therapeutic agents. The 1,3-oxazine and related benzoxazine cores are present in compounds with a wide range of biological activities.[5][6]

Potential Therapeutic Areas:

-

Anticancer Agents: Many heterocyclic compounds containing oxazine rings have demonstrated cytotoxic effects against various cancer cell lines.[7] The benzoate moiety can be modified to introduce pharmacophores that target specific pathways in cancer cells.

-

Anti-inflammatory and Antimicrobial Agents: The benzoxazine scaffold is known to be a key component in compounds with anti-inflammatory and antimicrobial properties.[8] Further derivatization of the title compound could lead to the discovery of new agents in this area.

-

Enzyme Inhibitors: The rigid heterocyclic structure can serve as a template for designing inhibitors of various enzymes. For instance, related oxazolidinone structures are key intermediates in the synthesis of Factor Xa inhibitors like Rivaroxaban. It is plausible that derivatives of this compound could be explored as inhibitors for other proteases or kinases.

Conclusion and Future Directions

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed studies on this specific compound are lacking in the public domain, its structural components provide a strong rationale for its utility in the synthesis of novel, biologically active molecules. The proposed synthetic pathway offers a practical approach for its preparation, and its predicted analytical characteristics provide a basis for its identification and characterization.

Future research should focus on the definitive synthesis and full analytical characterization of this compound. Furthermore, the synthesis of a library of derivatives by modifying the methyl benzoate group could be a fruitful avenue for discovering new compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. The insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the potential of this versatile chemical intermediate.

References

Sources

- 1. synchem.com [synchem.com]

- 2. researchgate.net [researchgate.net]

- 3. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 4. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]

- 5. Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones [mdpi.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methyl-N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)benzenesulfonamide [myskinrecipes.com]

A Senior Application Scientist's Guide to the Solubility Determination of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. For novel chemical entities such as Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate, a thorough understanding of solubility characteristics is paramount from the earliest stages of drug discovery.[1][2][3] This guide provides a comprehensive framework for the systematic evaluation of the solubility of this target compound. We will explore the theoretical underpinnings of solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of the resulting data within the context of the Biopharmaceutics Classification System (BCS). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for characterizing this and other novel compounds.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles.[1] A drug must be in solution to be absorbed from the gastrointestinal tract into the systemic circulation.[1] Poorly soluble compounds often exhibit low and erratic bioavailability, which can lead to suboptimal therapeutic effects and a higher risk of adverse events. Consequently, early and accurate assessment of solubility is not merely a data collection exercise; it is a critical step in risk mitigation and a foundational element of a successful drug development program.[2][4]

More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary focus of preformulation studies.[1] The compound of interest, this compound, possesses structural motifs—a substituted benzene ring and a heterocyclic oxazinanone system—that suggest a degree of lipophilicity which may correlate with low aqueous solubility. A precise determination of its solubility is therefore essential to inform decisions regarding formulation strategies, dose selection, and the overall development pathway.

This guide will provide the necessary protocols to classify this compound according to the Biopharmaceutics Classification System (BCS), a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[5][6]

Predicted Physicochemical Properties of this compound

While experimental data for the target compound is not yet available, we can infer some of its likely physicochemical properties based on its constituent parts.

| Property | Predicted Characteristic | Rationale |

| Molecular Weight | ~235.23 g/mol | Calculated from the chemical formula C12H13NO4. |

| LogP | Moderately Lipophilic | The presence of a benzene ring and the oxazinanone heterocycle suggests a preference for a non-polar environment. The methyl ester group also contributes to this. |

| Aqueous Solubility | Likely Low to Moderate | The lipophilic character suggests that aqueous solubility may be limited. The oxo group and nitrogen atom in the oxazinan ring may offer some hydrogen bonding potential, which could modestly improve solubility. |

| pKa | Not readily ionizable | The molecule does not contain strongly acidic or basic functional groups. The amide-like nitrogen in the oxazinanone ring is generally considered neutral. Therefore, its solubility is not expected to be significantly influenced by pH within the physiological range. |

These predictions underscore the importance of empirical determination of solubility to move beyond theoretical assessments.

Experimental Determination of Solubility: A Two-Tiered Approach

The solubility of a compound can be described in two distinct ways: kinetic and thermodynamic. Both provide valuable, albeit different, insights into the compound's behavior in solution.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined under non-equilibrium conditions. It is particularly useful in high-throughput screening during early drug discovery, where a rapid assessment of solubility is needed.[7][8] Kinetic solubility assays typically start with the compound dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), which is then diluted into an aqueous buffer.[7] The point at which the compound precipitates is its kinetic solubility.

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a saturated solution at equilibrium.[9] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period.[10] This value is crucial for preformulation and formulation development.[8]

Kinetic solubility values are often higher than thermodynamic solubility because the initial dissolution in an organic solvent can lead to the formation of a supersaturated, metastable solution.[11][12]

Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method relies on the detection of light scattering caused by the precipitation of the compound.[2][7]

Objective: To rapidly assess the kinetic solubility of this compound in aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Microplate reader with nephelometry capabilities[2]

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[8][10]

-

Measurement: Measure the turbidity of each well using a nephelometer.[2]

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank (PBS with 1% DMSO).

Causality and Self-Validation: The use of a serial dilution allows for the precise identification of the precipitation point. The inclusion of a blank control for each measurement provides a baseline against which turbidity is measured, ensuring that any detected signal is due to compound precipitation.

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility and is recommended by regulatory agencies.[13]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers as per ICH M9 guidelines.[14][15][16]

Materials:

-

This compound (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (37 ± 1 °C)

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Addition of Excess Solid: Add an excess amount of solid this compound to separate vials containing the different pH buffers. The excess solid should be visually apparent.

-

Equilibration: Place the vials in an orbital shaker set to 37 ± 1 °C and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Sampling: At various time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot from each vial.

-

Separation of Undissolved Solid: Immediately filter the aliquot through a syringe filter to remove any undissolved solid.[17] Centrifugation is also an acceptable alternative.[17]

-

Dilution: If necessary, dilute the clear filtrate with the mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Data Analysis: Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) show no significant change in concentration. The solubility is reported as the mean concentration at equilibrium.

Causality and Self-Validation: The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium. Taking samples at multiple time points allows for the confirmation that a plateau in concentration has been reached, thus validating that the measured solubility is the equilibrium value. The use of a validated, stability-indicating HPLC method ensures accurate quantification of the dissolved analyte.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Biopharmaceutics Classification System (BCS)

The solubility data obtained from the shake-flask method will be used to classify this compound according to the BCS.

BCS Solubility Classes:

| Class | Solubility |

| High Solubility | The highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[14][16] |

| Low Solubility | The highest single therapeutic dose is NOT soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37 °C. |

To perform this classification, the lowest measured solubility value across the tested pH range should be used.[13]

Example Calculation:

-

Assume the lowest measured solubility of this compound is 0.1 mg/mL .

-

Assume the anticipated highest single therapeutic dose is 50 mg .

The volume of aqueous media required to dissolve the dose would be:

Volume (mL) = Dose (mg) / Solubility (mg/mL) = 50 mg / 0.1 mg/mL = 500 mL

In this hypothetical scenario, since 500 mL is greater than 250 mL, this compound would be classified as a low solubility compound. This would place it in either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability), pending permeability data.[15]

Conclusion

The systematic determination of both kinetic and thermodynamic solubility is a cornerstone of modern drug discovery and development. For a novel compound like this compound, the protocols outlined in this guide provide a clear and robust pathway to generating the critical data needed to understand its biopharmaceutical properties. By adhering to these self-validating methodologies, researchers can confidently classify the compound within the BCS framework, enabling informed decisions that will ultimately shape its future as a potential therapeutic agent. Early and accurate solubility assessment is an investment that pays significant dividends in the long and complex process of bringing a new medicine to patients.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Anonymous. (2025). Solubility in drug discovery: Significance and symbolism. Oreate AI. [Link]

-

Oreate AI. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. Drug Discovery Today, 11(21-22), 1013-1018. [Link]

-

Drug Discovery News. (n.d.). Substance solubility. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Li, D., & Huang, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Water-Insoluble Drug Formulation (pp. 1-24). CRC Press. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5135. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Wikipedia. (n.d.). Biopharmaceutics Classification System. [Link]

-

GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Al-Hilal, T. A., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International, 34(46B), 33-51. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 10. enamine.net [enamine.net]

- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. database.ich.org [database.ich.org]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. who.int [who.int]

An In-depth Technical Guide to the Potential Therapeutic Targets of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel small molecule, Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate. While direct biological data for this specific compound is not yet publicly available, a rigorous examination of its structural motifs, particularly the 1,3-oxazinan-2-one core, provides a strong, scientifically-grounded hypothesis for its mechanism of action. This document outlines the rationale for identifying Coagulation Factor Xa (FXa) as a primary therapeutic target. Furthermore, this guide presents a complete, multi-stage experimental workflow designed to validate this hypothesis, encompassing in silico modeling, enzymatic and cell-based assays, and coagulation profiling. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents.

Introduction and Compound Profile

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern medicine. This compound is a synthetic organic compound featuring a 1,3-oxazinan-2-one heterocyclic core linked to a methyl benzoate moiety. The 1,3-oxazinan-2-one scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2] Chiral 1,3-oxazinan-2-ones are also valuable intermediates in the synthesis of various pharmaceutical compounds.[3]

The methyl benzoate portion of the molecule, while a common chemical moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.[4] Given the nascent stage of research into this compound, this guide will leverage a structure-based hypothesis to elucidate its most probable therapeutic target and provide a robust framework for its experimental validation.

Hypothesis: Coagulation Factor Xa as a Prime Therapeutic Target

The central hypothesis of this guide is that this compound acts as an inhibitor of Coagulation Factor Xa (FXa). This assertion is based on the following lines of evidence and reasoning:

-

Structural Analogy to Known FXa Inhibitors: The 1,3-oxazinan-2-one core is structurally related to the oxazolidinone ring system found in Rivaroxaban, a potent and widely prescribed direct FXa inhibitor.[5][6] This class of drugs, which also includes Apixaban and Edoxaban, has revolutionized anticoagulant therapy.[7][8][9] These agents function by selectively and reversibly binding to the active site of FXa, thereby inhibiting its role in the coagulation cascade.[7][9]

-

The Critical Role of FXa in Coagulation: Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways.[10][11] Its primary function is to convert prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[11] Inhibition of FXa is a highly effective and validated strategy for the prevention and treatment of thromboembolic disorders.[5][6][7]

-

Favorable Drug-like Properties: The overall structure of this compound suggests that it possesses drug-like properties, such as a molecular weight and polarity that are consistent with oral bioavailability.

The proposed targeting of FXa by this novel compound is visually conceptualized in the signaling pathway diagram below.

Phase 1: In Silico Molecular Docking

Objective: To computationally predict the binding affinity and mode of interaction of this compound with the active site of human Factor Xa.

Methodology:

-

Protein Preparation: Obtain the crystal structure of human Factor Xa from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a known small molecule inhibitor (e.g., PDB ID: 2W26). [11]Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field.

-

Molecular Docking: Perform molecular docking using software such as AutoDock or Glide. [12]The docking grid should be centered on the active site of FXa, as defined by the position of the co-crystallized ligand.

-

Analysis: Analyze the resulting docking poses and scores. The predicted binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues will provide a strong indication of the compound's potential as an FXa inhibitor.

Phase 2: Enzymatic Inhibition Assay

Objective: To experimentally determine the inhibitory activity of the test compound against purified human Factor Xa and to calculate its half-maximal inhibitory concentration (IC50).

Protocol: Chromogenic Factor Xa Inhibition Assay [13][14][15][16]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound in assay buffer.

-

Reconstitute purified human Factor Xa and a chromogenic FXa substrate (e.g., S-2222) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions.

-

Add a constant amount of Factor Xa to each well and incubate at 37°C. [15] * Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at 405 nm over time using a plate reader. [15]The rate of color development is proportional to the residual FXa activity.

-

-

Data Analysis:

-

Calculate the percentage of FXa inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Phase 3: Plasma-Based Coagulation Assays

Objective: To assess the anticoagulant effect of the test compound in a more physiologically relevant matrix, human plasma.

3.3.1. Prothrombin Time (PT) Assay [17][18][19][20][21] Principle: The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. [17]An extension of the clotting time in the presence of the test compound would indicate an anticoagulant effect.

Protocol:

-

Sample Preparation: Collect human blood in 3.2% sodium citrate tubes and prepare platelet-poor plasma by centrifugation. [17][19]2. Assay Procedure:

-

Interpretation: A dose-dependent prolongation of the PT would be consistent with the inhibition of Factor Xa.

3.3.2. Activated Partial Thromboplastin Time (aPTT) Assay [22][23][24][25][26] Principle: The aPTT assay assesses the intrinsic and common pathways of coagulation. [22][25]Similar to the PT assay, an increase in clotting time suggests anticoagulant activity.

Protocol:

-

Sample Preparation: Use citrated platelet-poor plasma as described for the PT assay. [25]2. Assay Procedure:

-

Interpretation: A dose-dependent increase in the aPTT further supports the compound's anticoagulant properties.

Data Summary and Interpretation

The following table outlines the expected outcomes from the proposed experimental workflow that would support the hypothesis of this compound as a Factor Xa inhibitor.

| Assay | Parameter Measured | Expected Outcome for a Direct FXa Inhibitor |

| Molecular Docking | Binding Energy (kcal/mol) | Favorable (negative) binding energy, with key interactions in the FXa active site. |

| Chromogenic FXa Assay | IC50 (nM or µM) | A potent IC50 value, indicating direct inhibition of the enzyme. |

| Prothrombin Time (PT) | Clotting Time (seconds) | Dose-dependent prolongation of clotting time. |

| Activated Partial Thromboplastin Time (aPTT) | Clotting Time (seconds) | Dose-dependent prolongation of clotting time. |

Conclusion and Future Directions

This technical guide has presented a scientifically rigorous, structure-based hypothesis identifying Coagulation Factor Xa as a highly probable therapeutic target for this compound. The proposed multi-phase validation workflow provides a clear and efficient path to experimentally confirm this hypothesis.

Positive results from these studies would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.

-

In Vivo Efficacy and Safety Studies: To evaluate the anticoagulant and antithrombotic effects of the compound in animal models, as well as to assess its safety profile.

-

Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The exploration of this compound and its analogs represents a promising avenue for the development of novel anticoagulant therapies.

References

-

Vertex AI Search. (n.d.). 4-Methyl-N-(2-(4-oxo-4H-benzo[d]o[1][27]xazin-2-yl)phenyl)benzenesulfonamide. Retrieved January 24, 2026.

- Chemdiv. (n.d.). Compound methyl 4-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)

- Mini Review. (n.d.). Therapeutic Utility of 1, 3-Thiazines. Retrieved January 24, 2026.

- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved January 24, 2026.

- MDPI. (2023, May 22).

- Frontiers. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved January 24, 2026.

-

Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of-[1][27]Oxazine Derivatives. Retrieved January 24, 2026.

- PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Retrieved January 24, 2026.

- ResearchGate. (n.d.). (PDF) Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved January 24, 2026.

- Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved January 24, 2026.

- PhenX Toolkit. (2021, August 16). Prothrombin Time. Retrieved January 24, 2026.

- PMC - NIH. (n.d.). In silico Discovery of Novel FXa Inhibitors by Pharmacophore Modeling and Molecular Docking. Retrieved January 24, 2026.

- PMC - NIH. (2025, March 25). Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow. Retrieved January 24, 2026.

- NCBI Bookshelf. (n.d.). Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants. Retrieved January 24, 2026.

- Practical-Haemostasis.com. (2025, July 21). Screening Tests in Haemostasis: The APTT. Retrieved January 24, 2026.

- ResearchGate. (2018, July 3). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved January 24, 2026.

- ACS Publications. (n.d.). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives | The Journal of Organic Chemistry. Retrieved January 24, 2026.

- Google Patents. (n.d.). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. Retrieved January 24, 2026.

- Anticoagulation Centers of Excellence. (2020, April 28). Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. Retrieved January 24, 2026.

- ResearchGate. (n.d.). Insilico assessment of Factor Xa inhibitors by docking studies. Retrieved January 24, 2026.

- Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors: How They Work & Side Effects. Retrieved January 24, 2026.

- Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. Retrieved January 24, 2026.

- Practical-Haemostasis.com. (2024, October 2). Screening Tests in Haemostasis: The Prothrombin Time [PT]. Retrieved January 24, 2026.

- Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT). Retrieved January 24, 2026.

- ResearchGate. (2025, August 5). Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents | Request PDF. Retrieved January 24, 2026.

- Drugs.com. (n.d.). List of Factor Xa inhibitors. Retrieved January 24, 2026.

- UI Health Care. (2025, September 10). Activated Partial Thromboplastin Time (aPTT). Retrieved January 24, 2026.

- Thermo Fisher Scientific. (n.d.). Anti-Factor Xa and IIa Assays for Unfractioned Heparin Activity. Retrieved January 24, 2026.

- PMC - PubMed Central. (2021, May 6).

- PubMed. (n.d.). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Retrieved January 24, 2026.

- Unknown Source. (n.d.). Prothrombin time (PT). Retrieved January 24, 2026.

- ResearchGate. (n.d.). Examples of oxazine drug candidates. | Download Scientific Diagram. Retrieved January 24, 2026.

- LiNEAR. (n.d.). APTT. Retrieved January 24, 2026.

- ResearchGate. (n.d.). Chromogenic anti-Xa method. Factor Xa cleaves the synthetic chromogenic... | Download Scientific Diagram. Retrieved January 24, 2026.

- MDPI. (n.d.). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Retrieved January 24, 2026.

- Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved January 24, 2026.

- CoaChrom. (2015, July 17). BIOPHEN HEPARIN ANTI-Xa (2 stages). Retrieved January 24, 2026.

- MedlinePlus. (2024, May 15). Prothrombin Time Test and INR (PT/INR). Retrieved January 24, 2026.

- ACS Publications. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry. Retrieved January 24, 2026.

- ACS Publications. (2026, January 13). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. Retrieved January 24, 2026.

- Labcare diagnostics. (n.d.). Activated- Partial Thromboplastin Reagent. Retrieved January 24, 2026.

- Sci-Hub. (2015). Application of Molecular Modeling to Development of New Factor Xa Inhibitors. Retrieved January 24, 2026.

- SciRes Literature. (2020, December 28). Green Approach for the Synthesis of New 1,3-Oxazines. Retrieved January 24, 2026.

- ACS Publications. (2018, July 19). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Retrieved January 24, 2026.

- ACS Publications. (2023, February 8). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein | ACS Central Science. Retrieved January 24, 2026.

- Acta Scientific. (2021, May 6). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Retrieved January 24, 2026. Compounds Derived from Phenols and Schiff Bases*. Retrieved January 24, 2026.

Sources

- 1. 4-Methyl-N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)benzenesulfonamide [myskinrecipes.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. drugs.com [drugs.com]

- 10. In silico Discovery of Novel FXa Inhibitors by Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anti-Xa Assays [practical-haemostasis.com]

- 14. acforum-excellence.org [acforum-excellence.org]

- 15. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 18. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 19. atlas-medical.com [atlas-medical.com]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]

- 22. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 23. atlas-medical.com [atlas-medical.com]

- 24. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]

- 25. linear.es [linear.es]

- 26. labcarediagnostics.com [labcarediagnostics.com]

- 27. saudijournals.com [saudijournals.com]

Methodological & Application

Application Notes and Protocols for the N-arylation of 1,3-Oxazinan-2-one

Introduction: The Strategic Importance of N-Aryl 1,3-Oxazinan-2-ones

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif present in a range of biologically active molecules and pharmaceutical agents. The introduction of an aryl group at the nitrogen atom (N-arylation) significantly modulates the pharmacological properties of these compounds, making the development of robust and versatile N-arylation protocols a critical endeavor in medicinal chemistry and drug development. This guide provides a comprehensive overview of the N-arylation of 1,3-oxazinan-2-one, detailing the underlying chemical principles, offering field-proven experimental protocols, and discussing key considerations for successful synthesis. Chiral 1,3-oxazinan-2-ones, in particular, serve as valuable intermediates in the synthesis of pharmaceutical compounds and amino alcohols.[1]

Theoretical Framework: Navigating the Landscape of C-N Bond Formation

The formation of a carbon-nitrogen bond between an aryl group and the nitrogen atom of 1,3-oxazinan-2-one is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and powerful strategies in this context are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[2]

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is a classic copper-promoted reaction for the formation of C-N bonds.[3][4] While traditional Ullmann reactions often required harsh conditions, modern iterations employ copper catalysts with various ligands, enabling the reaction to proceed under milder conditions with a broader substrate scope.[5] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

The Buchwald-Hartwig Amination: A Palladium-Powered Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[2][6] This reaction is renowned for its high functional group tolerance and broad substrate scope, accommodating a wide variety of amines and aryl halides (or triflates).[2][7] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst.[8]

Experimental Protocols

The following protocols provide a starting point for the N-arylation of 1,3-oxazinan-2-one. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Copper-Catalyzed N-arylation (Ullmann-Type Reaction)

This protocol is adapted from methodologies for the N-arylation of related heterocycles.[9]

Materials and Reagents:

-

1,3-Oxazinan-2-one

-

Aryl iodide or aryl bromide

-

Copper(I) iodide (CuI)

-

Ligand (e.g., N,N'-dimethylethylenediamine or a proline-derived ligand)

-

Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

-

Solvent (e.g., dimethylformamide (DMF) or dioxane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (argon or nitrogen) setup

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

To an oven-dried Schlenk tube, add 1,3-oxazinan-2-one (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol).

-

Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous solvent (5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is a general procedure adaptable for the N-arylation of cyclic carbamates.[10]

Materials and Reagents:

-

1,3-Oxazinan-2-one

-

Aryl halide (bromide, chloride, or triflate)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

-

Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (argon or nitrogen) setup

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.024-0.06 mmol), and the base (1.4 mmol) to an oven-dried Schlenk tube.

-

Add 1,3-oxazinan-2-one (1.0 mmol) and the aryl halide (1.2 mmol).

-

Seal the tube, remove it from the glovebox (if used), and add the anhydrous solvent (5 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel, eluting with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2) | DMF | 110 | 24 | Est. 70-90 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | Est. 80-95 |

| 3 | 3-Chloropyridine | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 18 | Est. 65-85 |

Note: The yields are estimated based on similar reactions reported in the literature and will vary depending on the specific substrates and reaction conditions.

Experimental Workflow Visualization

Troubleshooting and Key Considerations

-

Choice of Catalyst and Ligand: The selection of the appropriate catalyst and ligand is crucial for the success of the reaction. For Buchwald-Hartwig amination, electron-rich and bulky phosphine ligands are generally preferred. For Ullmann-type reactions, diamine or amino acid-based ligands often enhance catalytic activity.

-

Base Selection: The choice of base is critical and can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig amination, while milder bases like potassium carbonate or phosphate are often employed in Ullmann condensations.

-

Solvent Purity: Anhydrous and deoxygenated solvents are essential, particularly for palladium-catalyzed reactions, as both oxygen and water can deactivate the catalyst.

-

Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is important to determine the optimal reaction time and prevent the formation of byproducts.

-

Purification: The N-arylated products can typically be purified by silica gel chromatography. The choice of eluent will depend on the polarity of the product.

Conclusion

The N-arylation of 1,3-oxazinan-2-one is a valuable transformation for the synthesis of compounds with potential applications in drug discovery and development. Both copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations offer effective and versatile methods for achieving this transformation. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement these important reactions in their own synthetic endeavors.

References

-

Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. (2025). ResearchGate. [Link]

-

Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][9]oxazines by intramolecular Hiyama coupling. (n.d.). National Institutes of Health. [Link]

-

New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. (n.d.). ACS Publications. [Link]

-

Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. (n.d.). DSpace@MIT. [Link]

-

New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2010). ResearchGate. [Link]

-

Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2022). MDPI. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. (2020). Royal Society of Chemistry. [Link]

-

Copper-Catalyzed Three-Component Radical 1,2-Carboazidation of 1,3-Dienes. (2025). National Institutes of Health. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health. [Link]

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]

-

Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. (n.d.). National Institutes of Health. [Link]

-

Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of enantioenriched 1,3-oxazinan-2-ones. (n.d.). ResearchGate. [Link]

-

On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (n.d.). National Institutes of Health. [Link]

-

Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine. (n.d.). Royal Society of Chemistry. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. (2014). ResearchGate. [Link]

-

Buchwald-Hartwig coupling. (2019). YouTube. [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. [Link]

-

Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2025). ResearchGate. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives [dspace.mit.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate in Cell-Based Assays

Introduction: Unveiling the Bioactive Potential of a Novel Oxazinanone Derivative

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate is a small molecule featuring a core 1,3-oxazinan-2-one heterocycle. While specific biological activities of this precise molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The benzoxazine core, for instance, is a key component in molecules investigated for anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This structural alert suggests that this compound warrants investigation as a potential modulator of cellular pathways implicated in diseases such as cancer and inflammation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound using a suite of robust cell-based assays. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a logical workflow from initial cytotoxicity screening to more detailed mechanistic studies.

Strategic Workflow for Compound Evaluation

A tiered approach is recommended to efficiently characterize the bioactivity of this compound. This workflow, depicted below, ensures that resources are directed toward the most promising avenues of investigation based on initial findings.

Figure 2: Workflow for cell cycle analysis by flow cytometry.

Part 3: Investigating Potential Signaling Pathway Modulation

Based on the initial findings, more targeted assays can be employed to investigate the effect of this compound on specific signaling pathways commonly dysregulated in cancer and inflammation, such as NF-κB and JAK/STAT.

Protocol 4: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation and cell survival.

Causality Behind Experimental Choices:

-

Reporter Gene: The assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements. [4]Activation of the NF-κB pathway leads to the transcription of the luciferase gene.

-

Luminometry: The amount of luciferase protein produced is quantified by measuring the light emitted upon the addition of a luciferin substrate. This luminescence is directly proportional to NF-κB activity. [5] Step-by-Step Methodology:

-

Cell Seeding:

-

Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well white, clear-bottom plate.

-

Incubate overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), in the continued presence of the compound.

-

Incubate for 6-24 hours. [4]

-

-

Lysis and Luminescence Reading:

-

Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

The inhibition of NF-κB activity is calculated relative to the stimulated control.

Protocol 5: JAK/STAT Reporter Assay

This assay investigates the modulation of the JAK/STAT pathway, which is crucial for cytokine signaling and is often constitutively active in various cancers.

Causality Behind Experimental Choices:

-

STAT Response Elements: Similar to the NF-κB assay, this uses a reporter cell line with a luciferase gene driven by STAT response elements. [6]* Cytokine Stimulation: The pathway is activated by specific cytokines (e.g., IL-6 for STAT3) that bind to their receptors, leading to JAK activation and subsequent STAT phosphorylation and nuclear translocation. [7] Step-by-Step Methodology:

-

Cell Seeding:

-

Seed appropriate JAK/STAT reporter cells in a 96-well plate.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with this compound.

-

Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ).

-

Incubate for 16-24 hours. [6]

-

-

Luminescence Measurement:

-

Measure the luciferase activity as described for the NF-κB assay.

-

Figure 3: Simplified JAK/STAT signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound in cell-based assays. Positive results in these assays, such as potent cytotoxicity, induction of apoptosis, or specific pathway inhibition, would provide a strong rationale for more advanced preclinical studies. These could include target deconvolution studies, in vivo efficacy experiments in animal models, and further structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacological properties.

References

-

Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]t[1][8][9][10]etrazine-8-carboxylates and -carboxamides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). ResearchGate. Retrieved from [Link]

-

Discovery of C-3 Tethered 2-oxo-benzoo[8][11]xazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). National Institutes of Health (NIH). Retrieved from [Link]

-

Methyl 4-(piperidin-1-ylcarbonyl)benzoate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. Retrieved from [Link]

-

Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. (n.d.). Journal of Immunological Methods. Retrieved from [Link]

-

Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

-

A review for cell-based screening methods in drug discovery. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Institutes of Health (NIH). Retrieved from [Link]

-

3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. Retrieved from [Link]

-

MTT (Assay protocol. (2023). protocols.io. Retrieved from [Link]

-

Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

-

JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs. Retrieved from [Link]

-

Cell Viability Assays. (2013). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia. Retrieved from [Link]

-

NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved from [Link]

-

Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. (2025). ACS Omega. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of 4H-Benzo[d]o[8][9]xathiin-4-ones and 4H-Benzo[d]d[8][9]ioxin-4-ones. (2025). MDPI. Retrieved from [Link]

-

Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and identification of benzo[d]o[8][9]xazin-4-one derivatives and testing of antibacterial activity of some of them. (2022). ScienceScholar. Retrieved from [Link]

-

A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-